![molecular formula C18H13N3O3S B5557889 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions and the use of specific reagents to introduce various functional groups into the molecular framework. For example, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, which in turn was obtained through bromination of a precursor compound (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction techniques to determine the arrangement of atoms within a molecule. For instance, the molecular structure of a related compound was fully characterized using spectroscopic methods and confirmed by X-ray single crystal analysis, revealing the orientation of substituents around the central pyridine ring and their interaction with neighboring groups (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions that alter their structure and properties. The reactivity and the types of reactions they can participate in are influenced by their molecular structure. For example, research on similar compounds has explored their reactivity in forming complexes with metals, which can significantly change their chemical behavior and potential applications (Sengupta et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For instance, the crystal structure, solubility, and thermal stability of similar compounds have been extensively studied to understand their behavior in various environments and potential applications in materials science (Kaya & Aydın, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various chemical conditions, and the ability to form complexes with other molecules or ions, are integral to the application and functionality of these compounds. Research into similar compounds has delved into their reactivity patterns, highlighting the importance of their functional groups in determining their chemical behavior (Castro et al., 2004).
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(15-4-1-2-10-19-15)21-20-12-13-6-8-14(9-7-13)24-18(23)16-5-3-11-25-16/h1-12H,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSAYGRDJIQWIX-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
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